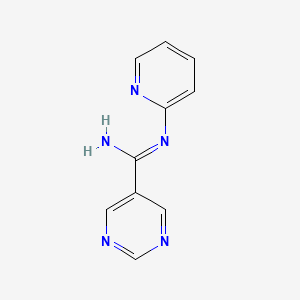![molecular formula C10H5Cl2N3 B13118550 2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
2,4-Dichloro-9H-pyrimido[4,5-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by a fused pyrimidine and indole ring system, with chlorine atoms substituted at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-9H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with indole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: 2,4-Dichloro-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products: The major products formed from these reactions include various substituted pyrimidoindoles, N-oxides, and dechlorinated derivatives .
科学的研究の応用
2,4-Dichloro-9H-pyrimido[4,5-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 2,4-Dichloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. For instance, as a GSK-3β inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways involved in neurodegenerative diseases . The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that inhibit its function .
類似化合物との比較
5-Chloro-N4-methyl-N4-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines: These compounds exhibit both microtubule depolymerizing and stabilizing effects.
2-Substituted 4-phenyl-9H-pyrimido[4,5-b]indoles: These derivatives have shown significant biological activities, including antibacterial properties.
Uniqueness: 2,4-Dichloro-9H-pyrimido[4,5-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C10H5Cl2N3 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC名 |
2,4-dichloro-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-7-5-3-1-2-4-6(5)13-9(7)15-10(12)14-8/h1-4H,(H,13,14,15) |
InChIキー |
VDEZXXZOBAODGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



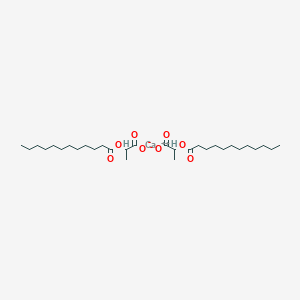
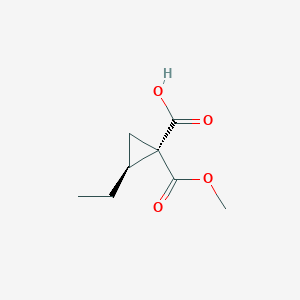
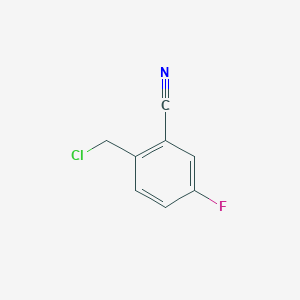
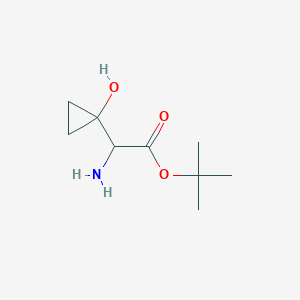
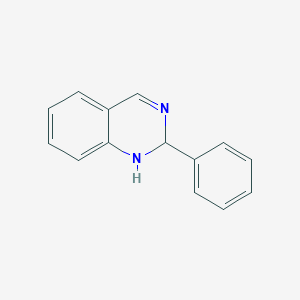
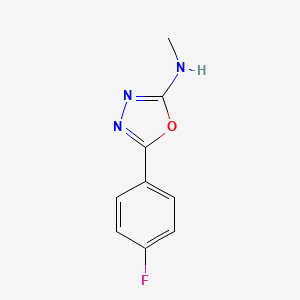
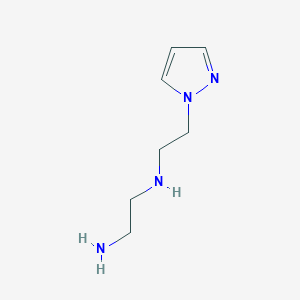

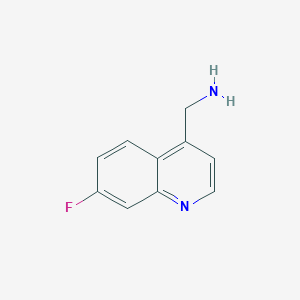

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
